tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in multicomponent reactions to generate diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used as a reagent for modifying biomolecules. It is also used in the synthesis of bioactive compounds that can be tested for their biological activities .
Medicine
In medicinal chemistry, this compound is used to develop potential therapeutic agents. Its derivatives may exhibit various pharmacological properties, making it a valuable compound for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate include:
- tert-Butyl carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and properties. The presence of the methoxyphenyl group can influence its chemical behavior and interactions, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-6-8-12(17-5)9-7-11/h6-10H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJAIVVEZQGLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700562 |
Source
|
Record name | tert-Butyl [1-(4-methoxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321591-78-9 |
Source
|
Record name | tert-Butyl [1-(4-methoxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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